molecular formula C9H9ClO4S B2553896 Methyl 2-(chlorosulfonyl)-4-methylbenzoate CAS No. 1188087-56-0

Methyl 2-(chlorosulfonyl)-4-methylbenzoate

Cat. No.: B2553896
CAS No.: 1188087-56-0
M. Wt: 248.68
InChI Key: DVIBSXMENIYDQQ-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-4-methylbenzoate is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a methyl ester group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses, particularly in the production of pharmaceuticals, dyes, and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-4-methylbenzoate typically involves the chlorosulfonation of methyl 4-methylbenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Diazotization Reaction: The starting material, methyl 4-methylbenzoate, undergoes diazotization in the presence of sodium nitrite and hydrochloric acid.

    Sulfonylation Reaction: The diazonium salt formed is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group.

Industrial Production Methods: In industrial settings, the synthesis is optimized for higher yields and purity. The use of catalysts such as cupric chloride can enhance the reaction efficiency. Sodium hypochlorite is often used as a chlorine oxidant to promote the forward reaction and accelerate the formation of the sulfonyl chloride, resulting in improved yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfonic Acids: Formed from reduction or oxidation reactions.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-4-methylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)-4-methylbenzoate can be compared with other similar compounds, such as:

Uniqueness: The presence of both the chlorosulfonyl and methyl ester groups in this compound makes it a versatile intermediate for various chemical syntheses, offering unique reactivity compared to its analogs.

Properties

IUPAC Name

methyl 2-chlorosulfonyl-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)8(5-6)15(10,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBSXMENIYDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188087-56-0
Record name methyl 2-(chlorosulfonyl)-4-methylbenzoate
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